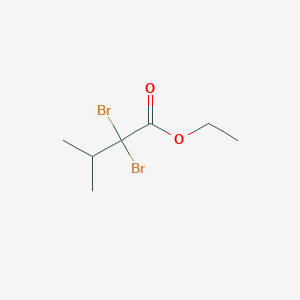
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester is an organic compound with the molecular formula C7H12Br2O2 It is a derivative of butanoic acid, where the hydrogen atoms at the 2 and 3 positions are replaced by bromine atoms, and the carboxylic acid group is esterified with ethanol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester typically involves the bromination of 3-methylbutanoic acid followed by esterification with ethanol. The bromination reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The esterification step is typically catalyzed by sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) to drive the reaction to completion.
化学反应分析
Types of Reactions
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to the corresponding butanoic acid derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol in the presence of aqueous acid or base.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Substitution: Formation of 2,2-dihydroxy-3-methylbutanoic acid or 2,2-diamino-3-methylbutanoic acid.
Reduction: Formation of 3-methylbutanoic acid.
Hydrolysis: Formation of 2,2-dibromo-3-methylbutanoic acid and ethanol.
科学研究应用
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester has several applications in scientific research:
Biology: Studied for its potential antimicrobial properties due to the presence of bromine atoms.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced biological activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic compounds.
作用机制
The mechanism of action of butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester involves the interaction of its bromine atoms with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of enzymatic activity and disruption of cellular processes. The ester group can also undergo hydrolysis, releasing butanoic acid derivatives that may further interact with cellular targets.
相似化合物的比较
Butanoic acid, 2,2-dibromo-3-methyl-, ethyl ester can be compared with other similar compounds such as:
Butanoic acid, 2,3-dibromo-, ethyl ester: Similar in structure but with bromine atoms at different positions, leading to different reactivity and applications.
Butanoic acid, 2-methyl-, ethyl ester: Lacks bromine atoms, resulting in different chemical properties and uses.
Butanoic acid, 3-methyl-, ethyl ester: Similar ester group but different substitution pattern on the carbon chain.
属性
CAS 编号 |
404392-16-1 |
|---|---|
分子式 |
C7H12Br2O2 |
分子量 |
287.98 g/mol |
IUPAC 名称 |
ethyl 2,2-dibromo-3-methylbutanoate |
InChI |
InChI=1S/C7H12Br2O2/c1-4-11-6(10)7(8,9)5(2)3/h5H,4H2,1-3H3 |
InChI 键 |
PNEWKVGPQWYFPZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C(C)C)(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)

![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14237113.png)
![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)
![3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14237142.png)
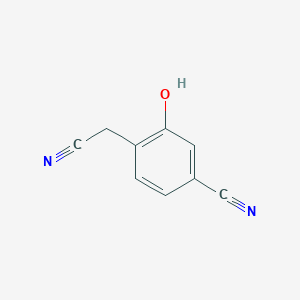
![6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14237146.png)
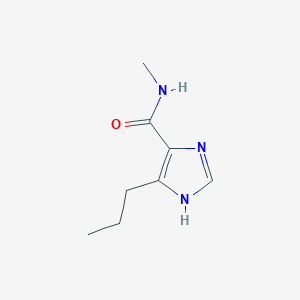
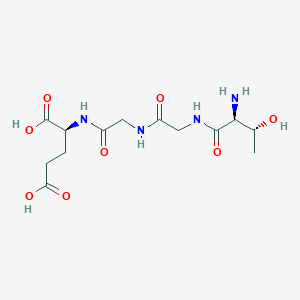
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14237163.png)
![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
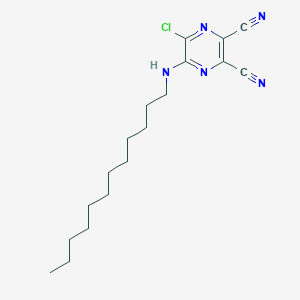
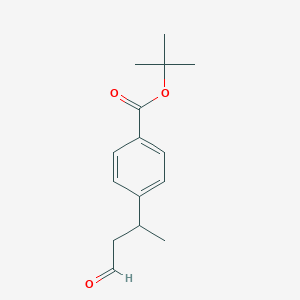
![(1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14237172.png)
